11H-Benzo(a)carbazole, 2-chloro-

Vue d'ensemble

Description

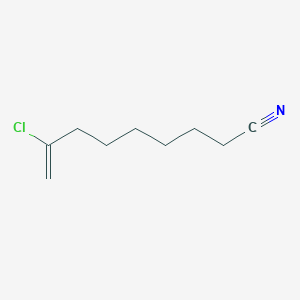

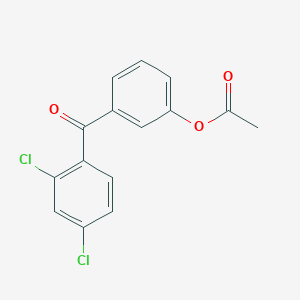

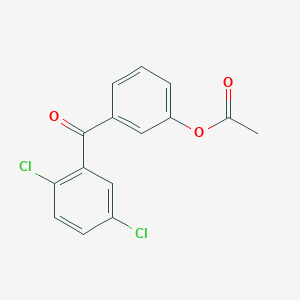

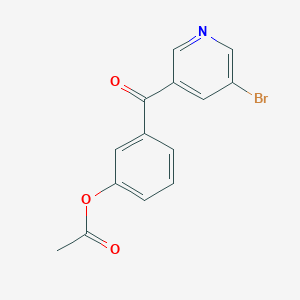

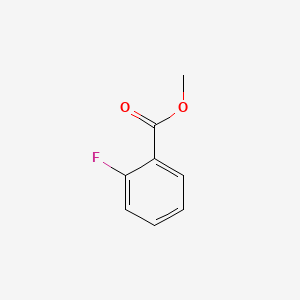

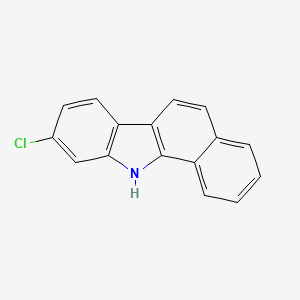

11H-Benzo(a)carbazole, 2-chloro- is a chemical compound with the molecular formula C16H10ClN and a molecular weight of 251.71 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 11H-Benzo(a)carbazole, 2-chloro- can be represented by the SMILES stringC12=CC=CC=C1C3=C (C (C=CC=C4)=C4C=C3)N2 . The InChI representation is 1S/C16H11N/c1-2-6-12-11 (5-1)9-10-14-13-7-3-4-8-15 (13)17-16 (12)14/h1-10,17H .

Applications De Recherche Scientifique

Photocyclisation Synthesis

2-Chloro-11H-benzo[a]carbazole and its derivatives can be synthesized through photocyclisation of styrylindoles. This process produces 1-, 2-, 3-, and 4-methyl derivatives of 11H-benzo[a]carbazole, which can be distinguished by the chemical shifts of the methyl protons. A convenient route to 3-styrylindoles, which are critical for this synthesis, is also described in the research (Carruthers & Evans, 1974).

Copper-Catalyzed Synthesis

A copper-catalyzed method for the synthesis of 11H-benzo[a]carbazoles has been developed. This efficient protocol uses substituted 2-(2-bromophenyl)-1H-indoles and ketones as starting materials, utilizing an inexpensive catalyst system to achieve moderate to excellent yields of 11H-benzo[a]carbazoles (Xie, Ling, & Fu, 2012).

Antitumor Activity

A series of novel 11H-benzo[a]carbazole-5-carboxamide derivatives were synthesized and evaluated for their antitumor activity against human cancer cell lines A549 and HCT-116. Most compounds showed potent antitumor activities, with some displaying remarkable in vitro and in vivo anticancer activity comparable to known antitumor agents (Wang et al., 2011).

Amino Acid Analysis

A pre-column derivatization method using a labeling reagent 2-(11H-benzo[a]-carbazol-11-yl) ethyl chloroformate (BCEC-Cl) was developed for sensitive determination of amines by high-performance liquid chromatography with fluorescence detection. This method enables efficient and stable labeling of amines, useful for amino acid analysis (You et al., 2007).

Organic Light-Emitting Diodes (OLEDs)

Soluble host materials containing benzocarbazole and triphenyltriazine moieties, including 11-[3-(4,6-diphenyl-[1,3,5]triazin-2-yl)-phenyl]-11H-benzo[a]carbazole, were synthesized for red phosphorescent organic light-emitting diodes (PHOLEDs). These materials, due to their molecular design, show improved solubility in common organic solvents and have been used to achieve high-efficiency soluble PHOLEDs (Suh et al., 2016).

HPLC with Fluorescence Detection

A derivatizing reagent, 2-(11H-benzo[α]-carbazol-11-yl) ethyl chloroformate (BCEC–Cl), was used to improve the analysis of amino acids by HPLC with fluorescence detection. This reagent offers high detection sensitivities, particularly for cystine and tryptophan, which are challenging to determine using traditional labeling reagents (You et al., 2007).

Safety And Hazards

The safety data sheet for 2-chloro-11H-benzo(a)carbazole indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, prevent further spillage or leakage if it is safe to do so .

Propriétés

IUPAC Name |

9-chloro-11H-benzo[a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYCRZMAQSWRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175290 | |

| Record name | 11H-Benzo(a)carbazole, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-chloro-11H-benzo[a]carbazole | |

CAS RN |

21064-31-3 | |

| Record name | 11H-Benzo(a)carbazole, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021064313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11H-Benzo(a)carbazole, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.